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Compound of Interest |

Compound Name: Ethylphosphonothioic dichloride
CAS No.: 993-43-1
Cat. No.: B1605737

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Ethylphosphonothioic dichloride (C2HsP(S)Clz), a key organophosphorus intermediate.
Designed for researchers, scientists, and professionals in drug development and chemical
synthesis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics of this compound, offering insights into its
structural elucidation and analytical characterization.

Introduction

Ethylphosphonothioic dichloride (CAS No. 993-43-1) is a reactive organophosphorus
compound containing a chiral phosphorus center. Its structure, featuring a direct carbon-
phosphorus bond, a thiophosphoryl group (P=S), and two labile chlorine atoms, makes it a
versatile precursor in the synthesis of a wide array of organophosphorus compounds, including
pesticides, flame retardants, and pharmaceutical intermediates. A thorough understanding of its
spectroscopic properties is paramount for reaction monitoring, quality control, and the
unambiguous identification of its derivatives. This guide provides a detailed analysis of its

© 2026 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1605737#bc-rfq
https://www.benchchem.com/product/b1605737/docs?utm_src=pdf-body#the-spectroscopic-signature-of-ethylphosphonothioic-dichloride-a-technical-guide
https://www.benchchem.com/product/b1605737/docs?utm_src=pdf-body#the-spectroscopic-signature-of-ethylphosphonothioic-dichloride-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605737?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR, IR, and MS data, grounded in established spectroscopic principles and supported by
experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of
Ethylphosphonothioic dichloride, providing detailed information about the hydrogen, carbon,
and phosphorus environments within the molecule.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Due to its reactivity with water, all sample manipulations must be
conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous deuterated
solvents.[1] Chloroform-d (CDCIs) is a suitable solvent for this purpose. A concentration of 10-
20 mg/mL is typically sufficient for obtaining high-quality spectra.

Instrumentation:

e 1H and 3C NMR: A standard NMR spectrometer operating at a frequency of 300-500 MHz for
protons is recommended.

e 31p NMR: A multinuclear probe is required. Phosphorus-31 NMR spectra are typically
acquired at a frequency corresponding to the proton frequency of the spectrometer (e.qg.,
121.5 MHz on a 300 MHz instrument).

Acquisition Parameters (Typical):

e 'H NMR:
o Pulse Angle: 30-45°
o Relaxation Delay: 1-2 seconds
o Number of Scans: 16-64

e 13C NMR:

o Pulse Program: Proton-decoupled (e.g., zgpg30)
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o Relaxation Delay: 2-5 seconds

o Number of Scans: 1024 or more, depending on concentration.

e 3P NMR:

o Pulse Program: Proton-decoupled

o Relaxation Delay: 2-5 seconds

o Number of Scans: 128-512

Referencing: Chemical shifts for tH and 3C NMR are referenced to the residual solvent peak
(e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C). For 31P NMR, an external standard of
85% phosphoric acid (HsPOa) is used, with its chemical shift set to 0 ppm.[2]

Predicted NMR Data and Interpretation

Due to the limited availability of public experimental NMR spectra for Ethylphosphonothioic

dichloride, the following data is based on established chemical shift prediction algorithms and

analysis of analogous compounds.

Table 1: Predicted NMR Data for Ethylphosphonothioic Dichloride

Predicted Coupling
Nucleus Chemical Shift  Multiplicity Constant (J, Assignment
(3, ppm) Hz)
Triplet of 3JHH = 7.5, 3JPH
H ~1.3-15 -CHs
doublets (td) =20
Quartet of 3JHH = 7.5, 2JPH
~25-28 -CH2-P
doublets (qd) =15
13C ~10- 15 Doublet JpPC=5 -CHs
~35-45 Doublet JPC = 80-90 -CH2-P
Singlet (proton-
1p ~90 - 100 olet (p - P=S
decoupled)
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H NMR Spectrum Analysis: The proton NMR spectrum is expected to show two distinct
multiplets corresponding to the ethyl group.

o The methyl protons (-CHs) would appear as a triplet of doublets. The triplet arises from
coupling to the adjacent methylene protons (3JHH), and the doublet is due to the three-bond
coupling with the phosphorus atom (3JPH).

o The methylene protons (-CHz-P) are directly attached to the chiral phosphorus center,
making them diastereotopic. They would likely appear as a complex multiplet, predicted here
as a quartet of doublets, resulting from coupling to the methyl protons (3JHH) and the
stronger two-bond coupling to the phosphorus atom (2JPH). The downfield shift compared to
a typical ethyl group is due to the electron-withdrawing effect of the P(S)Clz moiety.

13C NMR Spectrum Analysis: The proton-decoupled 3C NMR spectrum is expected to show
two signals, both split into doublets due to coupling with the phosphorus atom.

e The methyl carbon (-CHs) signal will be a doublet due to a two-bond coupling with
phosphorus (2JPC).

e The methylene carbon (-CHz-P) will also be a doublet, but with a much larger one-bond
coupling constant (*1JPC), a characteristic feature of directly bonded carbon-phosphorus
systems.

31P NMR Spectrum Analysis: The proton-decoupled 3P NMR spectrum is expected to exhibit a
single resonance. The chemical shift in the range of +90 to +100 ppm is characteristic for
phosphonothioic dichlorides.[3] This downfield shift, relative to phosphoric acid, is indicative of
the phosphorus atom being in a +5 oxidation state and bonded to sulfur and chlorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectrum of Ethylphosphonothioic dichloride is characterized by
absorptions corresponding to the vibrations of its constituent bonds.

Experimental Protocol: IR Data Acquisition

© 2026 BenchChem. All rights reserved. 4 /13 Tech Support


https://wissen.science-and-fun.de/chemistry/spectroscopy/31p-chemical-shifts/
https://www.benchchem.com/product/b1605737/docs?utm_src=pdf-body#the-spectroscopic-signature-of-ethylphosphonothioic-dichloride-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605737?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: A thin liquid film of the neat compound between two potassium bromide
(KBr) or sodium chloride (NaCl) plates is the most common method for acquiring the IR
spectrum of a liquid sample. The moisture-sensitive nature of the compound necessitates rapid
sample preparation in a dry environment.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Acquisition Parameters:

e Spectral Range: 4000 - 400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

Experimental IR Data and Interpretation

The following vibrational assignments are based on the experimental data reported by Durig, J.
R., & Hizer, T. J. (1987) in the Journal of Raman Spectroscopy.[4]

Table 2: Key Infrared Absorption Bands for Ethylphosphonothioic Dichloride
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Wavenumber (cm~—?) Intensity Vibrational Assignment

C-H stretching (asymmetric

~2980 - 2880 Medium-Strong and symmetric) of -CHs and -
CHa-
) C-H bending (scissoring) of -
~1450 Medium
CHa-
] C-H bending (symmetric) of -
~1380 Medium
CHs
~1040 Strong P-C stretching
P=S stretching
~750 Very Strong )
(thiophosphoryl)
P-ClI stretching (asymmetric
~500 - 600 Strong

and symmetric)

Interpretation of Key Vibrations:

e C-H Stretching: The absorptions in the 2880-2980 cm~! region are characteristic of the alkyl
C-H bonds.

e P=S Stretching: The strong absorption around 750 cm~* is a key diagnostic peak for the
thiophosphoryl group. The exact position can be influenced by the electronegativity of the
other substituents on the phosphorus atom.

o P-CI Stretching: The strong bands in the 500-600 cm~1 region are assigned to the symmetric
and asymmetric stretching vibrations of the two P-Cl bonds.

e P-C Stretching: The absorption around 1040 cm~1 is attributed to the stretching of the
phosphorus-carbon bond.

© 2026 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605737?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

~2980-2880 cm™!
C-H Stretching

~1450, ~1380 cm™!
C-H Bending

]

Ethylphosphonothioic ~1040 cm™!
Dichloride P-C Stretching

!

~750 cm™1
P=S Stretching

~500-600 cm™!
P-Cl Stretching

Click to download full resolution via product page

Caption: Key IR vibrational modes of Ethylphosphonothioic dichloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition

lonization Method: Electron lonization (El) at 70 eV is a standard method for the analysis of
relatively small, volatile organic molecules.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal for
separating the compound from any impurities before mass analysis. A direct infusion probe can
also be used.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of Ethylphosphonothioic dichloride will exhibit a characteristic isotopic
pattern due to the presence of two chlorine atoms (3°Cl and 3’Cl in a ~3:1 natural abundance)
and one sulfur atom (32S, 33S, 34S).

Molecular lon (M*): The molecular ion peak will appear as a cluster of peaks due to the isotopic
distribution. The most abundant peak in this cluster (the nominal molecular weight) will be at
m/z 162, corresponding to the molecule containing 32S, two 3°Cl atoms, and the most common
isotopes of C, H, and P. The M+2 peak (m/z 164) will be approximately 65% of the intensity of
the M peak, and the M+4 peak (m/z 166) will be about 10% of the M peak intensity, which is a
characteristic pattern for a molecule containing two chlorine atoms.[5]

Major Fragmentation Pathways: The fragmentation of Ethylphosphonothioic dichloride
under EI conditions is expected to proceed through several key pathways:

o Loss of a Chlorine Radical: A primary fragmentation will likely be the loss of a chlorine radical
(Cle) to form an ion at [M - 35]* and [M - 37]*. This would result in a fragment ion cluster
around m/z 127.

o Loss of the Ethyl Group: Cleavage of the P-C bond can lead to the loss of an ethyl radical
(*Cz2Hb5), resulting in a fragment at m/z 133 [P(S)CI2]*.

o Loss of HCI: Elimination of a molecule of hydrogen chloride (HCI) is another possible
fragmentation pathway.

o Further Fragmentations: Subsequent losses of sulfur, chlorine, and other small fragments
from the primary fragment ions will lead to a series of smaller ions in the lower mass region
of the spectrum.
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Caption: Predicted major fragmentation pathways for Ethylphosphonothioic dichloride in EI-
MS.

Summary of Spectroscopic Data

Table 3: Consolidated Spectroscopic Data for Ethylphosphonothioic Dichloride
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Technique Parameter Value/Range
1H NMR 3 (-CHs) ~1.3-1.5 ppm
0 (-CH2-P) ~2.5-2.8 ppm
13C NMR 5 (-CHs) ~10 - 15 ppm
0 (-CH2-P) ~35 - 45 ppm
31p NMR 5 (P=S) ~90 - 100 ppm
IR v(C-H) ~2980 - 2880 cm~!
v(P=S) ~750 cm—t
v(P-Cl) ~500 - 600 cm~1
MS (EI) [M]+ m/z 162 (and isotopic peaks)
Key Fragments m/z 127, 133
Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for
Ethylphosphonothioic dichloride. The predicted NMR data, in conjunction with the
experimental IR data and an understanding of mass spectral fragmentation, offers a robust
framework for the identification and characterization of this important chemical intermediate.
The protocols and interpretive guidance presented herein are intended to be a valuable
resource for scientists working with this and related organophosphorus compounds. As with
any reactive chemical, appropriate safety precautions, including handling under inert and
anhydrous conditions, are essential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://www.benchchem.com/product/b1605737?utm_src=pdf-custom-synthesis#bc-rfq
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://wissen.science-and-fun.de/chemistry/spectroscopy/31p-chemical-shifts/
https://sci-hub.jp/10.1002/jrs.1250180608
https://sci-hub.jp/10.1002/jrs.1250180608
https://sci-hub.jp/10.1002/jrs.1250180608
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://www.benchchem.com/product/b1605737/docs#the-spectroscopic-signature-of-ethylphosphonothioic-dichloride-a-technical-guide
https://www.benchchem.com/product/b1605737/docs#the-spectroscopic-signature-of-ethylphosphonothioic-dichloride-a-technical-guide
https://www.benchchem.com/product/b1605737/docs#the-spectroscopic-signature-of-ethylphosphonothioic-dichloride-a-technical-guide
https://www.benchchem.com/product/b1605737/docs#the-spectroscopic-signature-of-ethylphosphonothioic-dichloride-a-technical-guide
https://www.benchchem.com/product/b1605737?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605737?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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